HBpep-SP

説明

特性

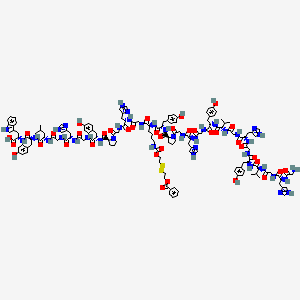

分子式 |

C150H189N39O37S2 |

|---|---|

分子量 |

3194.5 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[2-(2-benzoyloxyethyldisulfanyl)ethoxycarbonylamino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C150H189N39O37S2/c1-83(2)50-106(141(214)180-110(54-89-29-39-101(193)40-30-89)143(216)185-117(148(221)222)56-92-63-158-104-19-11-10-18-103(92)104)174-121(196)70-163-137(210)113(58-94-65-153-79-169-94)175-123(198)71-160-133(206)107(51-86-23-33-98(190)34-24-86)181-144(217)118-21-14-44-188(118)128(203)76-166-139(212)115(60-96-67-155-81-171-96)177-122(197)69-159-132(205)105(20-12-13-43-157-150(224)226-47-49-228-227-48-46-225-149(223)91-16-8-7-9-17-91)179-142(215)111(55-90-31-41-102(194)42-32-90)182-145(218)119-22-15-45-189(119)129(204)77-167-140(213)116(61-97-68-156-82-172-97)178-125(200)73-162-135(208)109(53-88-27-37-100(192)38-28-88)184-147(220)131(85(5)6)187-127(202)75-165-138(211)114(59-95-66-154-80-170-95)176-124(199)72-161-134(207)108(52-87-25-35-99(191)36-26-87)183-146(219)130(84(3)4)186-126(201)74-164-136(209)112(173-120(195)62-151)57-93-64-152-78-168-93/h7-11,16-19,23-42,63-68,78-85,105-119,130-131,158,190-194H,12-15,20-22,43-62,69-77,151H2,1-6H3,(H,152,168)(H,153,169)(H,154,170)(H,155,171)(H,156,172)(H,157,224)(H,159,205)(H,160,206)(H,161,207)(H,162,208)(H,163,210)(H,164,209)(H,165,211)(H,166,212)(H,167,213)(H,173,195)(H,174,196)(H,175,198)(H,176,199)(H,177,197)(H,178,200)(H,179,215)(H,180,214)(H,181,217)(H,182,218)(H,183,219)(H,184,220)(H,185,216)(H,186,201)(H,187,202)(H,221,222)/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,130-,131-/m0/s1 |

InChIキー |

FQRRWXJGJIHRPD-PTTXPSDTSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC7=CNC=N7)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OCCSSCCOC(=O)C8=CC=CC=C8)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CN |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC7=CNC=N7)NC(=O)CNC(=O)C(CCCCNC(=O)OCCSSCCOC(=O)C8=CC=CC=C8)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CN |

製品の起源 |

United States |

Molecular Design and Engineering Strategies for Hbpep Sp Functionality

Peptide Sequence Architecture and Modular Repeat Motifs

HBpep-SP is characterized by a modular design based on repeating peptide motifs found in natural HBPs. The core of its sequence often incorporates repeats of the pentapeptide Gly-His-Gly-X-Tyr (GHGXY). biorxiv.orgnih.govnih.govcenmed.comfishersci.at These repeats are crucial for the peptide's ability to undergo LLPS and form coacervates. nih.govfishersci.ptcenmed.comfishersci.at A minimum of four such repeats is typically required for coacervate formation. fishersci.ptfishersci.at The specific sequence of one variant of this compound includes the sequence GHGVYGHGVYGHGPYKGHGPYGHGLYW, which contains a single lysine (B10760008) residue inserted at position 16 and a C-terminal tryptophan residue. fishersci.pt The tryptophan residue is included to enhance and stabilize coacervate formation. biorxiv.org

Significance of the GHGXY Pentapeptide Repeat and X-Position Variability in Coacervation

The GHGXY pentapeptide repeat is fundamental to the phase separation behavior of HBpep-derived peptides. biorxiv.orgnih.govnih.govcenmed.comfishersci.at The histidine and tyrosine residues within this motif are particularly critical, with phase separation driven by hydrogen bonding between deprotonated histidine and tyrosine residues. fishersci.pt This process occurs in physiological buffers without the need for crowding agents. fishersci.pt

The residue at the X position within the GHGXY repeat is a key determinant of the coacervation properties. biorxiv.orgnih.govfishersci.at In natural HBPs, the X position is commonly occupied by hydrophobic residues such as Valine (V), Proline (P), or Leucine (B10760876) (L). biorxiv.orgnih.govfishersci.at Substituting the X position with different amino acids allows for tuning the self-coacervation behavior and the material properties of the resulting coacervates. biorxiv.orgnih.govfishersci.ptfishersci.at

Studies have shown that the hydrophobicity of the amino acid at the X position significantly influences coacervate formation. fishersci.ptfishersci.atbiorxiv.org For example, variants with more hydrophobic residues at the X position tend to have lower critical concentrations for coacervation. fishersci.ptfishersci.at Introducing charged residues like Lysine (K), Arginine (R), or Glutamic acid (E) at the X position can prevent phase separation under certain conditions, while aromatic residues like Tyrosine (Y) can promote aggregation due to strong hydrophobic and π-π stacking interactions. biorxiv.org Varying the X residue can also affect the size of the coacervate droplets. fishersci.ptfishersci.at

Rational Design of Redox-Responsive Elements within this compound

A key feature engineered into this compound is its responsiveness to redox conditions, specifically the reducing environment found within the cytosol of cells. fishersci.ptresearchgate.netfishersci.iefishersci.ptcenmed.commpg.de This redox-responsive behavior is designed to control the disassembly of the coacervates and the release of encapsulated cargo upon cellular internalization. fishersci.ptfishersci.iefishersci.ptmpg.de The principle behind this design is to create a material that is stable in the extracellular environment but destabilizes and disassembles when exposed to the higher concentration of reducing agents, such as glutathione (B108866) (GSH), present in the cytosol. fishersci.ptfishersci.iefishersci.ptmpg.de

Integration of Self-Immolative Moieties via Lysine Conjugation for Controlled Disassembly

To achieve redox-triggered disassembly, a self-immolative moiety containing a disulfide bond is conjugated to a specific amino acid residue within the HBpep sequence. fishersci.ptresearchgate.netfishersci.iefishersci.ptcenmed.comnih.gov In this compound, this conjugation is typically performed at the epsilon (ε)-amino group of a strategically introduced lysine residue. fishersci.ptfishersci.pt The lysine residue provides a reactive site for the attachment of the self-immolative moiety. fishersci.pt

The conjugation of the hydrophobic self-immolative moiety to the lysine residue plays a role in tuning the coacervate formation properties, potentially by masking the charge of the lysine under neutral conditions and influencing phase separation behavior. fishersci.pt Upon exposure to a reducing environment, such as the GSH-rich cytosol, the disulfide bond within the self-immolative moiety is reduced. fishersci.ptfishersci.iefishersci.ptmpg.de This reduction triggers a self-catalytic cleavage of the self-immolative moiety, leading to its release from the peptide and the restoration of the lysine's ε-amino group. fishersci.ptfishersci.ptmpg.de

This cleavage event reduces the hydrophobicity of the modified peptide and can also restore the positive charge of the lysine residue, although studies suggest that disulfide cleavage alone may be sufficient to abolish LLPS. fishersci.pt The change in the peptide's chemical properties disrupts the interactions driving coacervation, resulting in the disassembly of the liquid-like droplets and the release of any encapsulated cargo. fishersci.ptfishersci.iefishersci.ptmpg.de Mass spectrometry studies have confirmed this process, showing a clear mass shift corresponding to the cleavage of the self-immolative moiety upon reduction. fishersci.pt For instance, a mass shift from approximately 3195 Da (conjugated peptide) to 3015 Da (cleaved peptide) has been observed. fishersci.pt The kinetics of this disassembly can be tuned by modifications to the self-immolative moiety. medchemexpress.com

Exploration of Chirality in this compound Peptide Design

The role of chirality in the design and function of HBpep coacervates has been explored by creating peptide variants composed of D-amino acids as enantiomers of the naturally occurring L-amino acid sequences. fishersci.atfishersci.ptnih.gov This allows for the investigation of how the stereochemistry of the constituent amino acids impacts the self-assembly process and the resulting coacervate properties. fishersci.atfishersci.pt

Formation and Functional Implications of Enantiomeric Peptide Coacervates

Studies comparing HBpep variants made entirely of L-amino acids with their enantiomeric counterparts made of D-amino acids have shown that chirality does not significantly affect the liquid-liquid phase separation properties. fishersci.atfishersci.ptnih.gov Enantiomeric peptides exhibit identical coacervation behavior in response to factors such as concentration, pH, and ionic strength. fishersci.atfishersci.pt The critical concentration for coacervate formation and the resulting droplet sizes are also reported to be identical for enantiomeric pairs with the same sequence composition. fishersci.pt

While the formation of the coacervate phase itself appears independent of chirality, the stereochemistry of the peptides can influence interactions with chiral biological environments, such as cell membranes. fishersci.atfishersci.ptciteab.com Although the LLPS properties are identical, enantiomeric coacervates have been investigated for potential differences in cellular uptake mechanisms or interactions with the immune system, suggesting that while bulk coacervation is achiral, the biological interface can introduce chiral selectivity. fishersci.atfishersci.ptnih.gov

Physicochemical Regulation of Hbpep Sp Coacervate Assembly and Material Properties

Mechanism of Coacervate Formation via Liquid-Liquid Phase Separation

HBpep-SP forms coacervates through a process of liquid-liquid phase separation (LLPS), where the peptide molecules spontaneously aggregate from a homogeneous solution into a dense, coacervate phase and a dilute supernatant phase. acs.orgrsc.org This self-assembly is driven by attractive intermolecular forces between the peptide chains, which overcome the entropy of mixing. mdpi.comrsc.org The resulting coacervates are dynamic microdroplets with rapid internal molecular rearrangement and exchange with the surrounding bulk solution. acs.org

Intermolecular Interactions Driving Phase Separation

The self-assembly of this compound into coacervates is driven by a combination of non-covalent interactions between the peptide molecules. rsc.org

Electrostatic and Hydrophobic Contributions to Assembly

Electrostatic interactions play a role in peptide-mediated LLPS, particularly involving charged residues. rsc.org However, for HBPs and derived peptides like this compound, hydrophobic interactions are also significant drivers of coacervation, especially after charge neutralization modulated by pH and ionic strength. mdpi.comnih.gov The balance between attractive and repulsive electrostatic interactions is crucial for maintaining the liquid state of the coacervates. rsc.org

Role of Hydrogen Bonding, Aromatic Stacking, and Cation-π Interactions

Beyond electrostatics and hydrophobicity, other specific non-covalent interactions contribute to this compound coacervation. Hydrogen bonding, particularly between deprotonated histidine residues and tyrosine residues, is critical for the phase separation of HBpeps. rsc.orgnih.gov Aromatic stacking (π–π interactions) between aromatic residues like phenylalanine, tyrosine, and tryptophan also plays a fundamental role in peptide-mediated LLPS. rsc.orgnih.gov Furthermore, cation-π interactions, occurring between positively charged residues (like arginine or lysine) and the electron-rich π systems of aromatic residues, significantly influence the stability, dynamics, and structural organization of the phase-separated droplets. acs.orgrsc.orgbiorxiv.org

Environmental Modulators of Coacervation Dynamics

The formation and properties of this compound coacervates are highly sensitive to changes in the surrounding environment, allowing for tunable assembly and disassembly. rsc.org

Influence of Ionic Strength on Coacervate Yield and Stability

Ionic strength, determined by the concentration of ions in the solution, significantly influences coacervation by regulating electrostatic interactions between charged components. mdpi.comrsc.org Moderate ionic strength can facilitate coacervation, while excessive salt concentrations can inhibit the process, a phenomenon known as the critical salt concentration. mdpi.comrsc.org High ionic strength diminishes electrostatic attractions, reducing the ability of molecules to undergo coacervation. mdpi.com For HBpep coacervates, increasing ionic strength has been shown to decrease attachment to model membranes. biorxiv.org However, studies on other HBPs suggest that an increase in ionic strength can enhance protein-protein interactions, facilitating simple coacervation after charge neutralization. mdpi.com The specific effect of ionic strength on this compound coacervation yield and stability depends on the interplay of various intermolecular forces.

| Environmental Factor | Effect on HBpep/HBpep-SP Coacervation | Notes | Source |

| pH | pH-dependent assembly/disassembly | Influences charge state of histidine residues; optimal pH range exists | rsc.orgspringernature.comrsc.org |

| Ionic Strength | Influences yield and stability | Moderate levels may facilitate, excessive levels inhibit | mdpi.comrsc.orgbiorxiv.org |

Peptide Concentration Effects on Coacervate Formation and Size

The formation and resulting size of this compound coacervates are significantly influenced by peptide concentration. Studies have shown a clear dependence of both coacervate size and the number of coacervate particles on the initial peptide concentration in solution. smolecule.comnih.gov Specifically, increasing the peptide concentration tends to lead to the formation of larger coacervate particles. smolecule.comnih.gov For instance, at concentrations of 0.5 mg/mL or higher, HBpep coacervates have been observed to form particles with diameters typically larger than 2 µm, ranging from 1 to 6 µm. smolecule.comnih.gov The critical concentration (Ccrit) required for coacervate formation is also affected by the peptide sequence, particularly the hydrophobicity of the amino acid residue at the variable X position within the GHGXY repeat. nih.govresearchgate.net A higher hydrophobicity at this position generally results in a decrease in the Ccrit, meaning that phase separation can occur at lower peptide concentrations. nih.govresearchgate.net

Characterization of this compound Coacervate Rheological and Viscoelastic Properties

This compound coacervates exhibit viscoelastic properties, a characteristic feature of many biomolecular condensates. nih.govbiorxiv.org Rheological studies are employed to characterize these properties, commonly involving the measurement of the storage modulus (G') and the loss modulus (G''). nih.gov A ratio of G'/G'' greater than 1 indicates a viscoelastic nature, which has been observed for this compound coacervates. nih.gov The viscosity of the coacervate solutions is dependent on factors such as peptide hydrophobicity and concentration. nih.gov Increasing the peptide concentration has been shown to increase the viscosity of the coacervate solutions. Furthermore, fluorescence recovery after photobleaching (FRAP) studies provide insights into the internal dynamics and material state of the coacervates, with limited fluorescence recovery over time suggesting slow diffusion of peptides within the droplets, indicative of gel-like rather than purely liquid-like properties. smolecule.comnih.gov

Tunability of Viscoelasticity through Single Amino Acid Substitutions

A significant aspect of this compound is the ability to tune the viscoelastic properties of the resulting coacervates through single amino acid substitutions, particularly at the variable X position in the GHGXY repeat. abmole.comnih.govbiorxiv.org These substitutions can alter peptide-peptide interactions and molecular hydration, directly impacting the material properties of the coacervates. abmole.combiorxiv.org The hydrophobicity of the substituted amino acid at the X position plays a crucial role in determining the viscoelastic behavior, with increased hydrophobicity generally correlating with increased viscosity and storage modulus. nih.gov This tunability allows for the modulation of coacervate properties, ranging from more liquid-like to more gel-like states, by strategic changes in the peptide's primary sequence. abmole.combiorxiv.org

Computational Modeling and Simulation of this compound Coacervates

Computational modeling and simulation, particularly molecular dynamics (MD) simulations, are valuable tools for investigating the behavior and properties of this compound coacervates at a molecular level. abmole.comnih.gov These simulations provide detailed insights into the complex intermolecular interactions that drive coacervate formation and influence their material properties. abmole.comnih.gov

Molecular Dynamics Simulations of Peptide-Peptide Interactions and Molecular Hydration

Molecular dynamics simulations are utilized to understand how intermolecular interactions, such as cation-π, π-π stacking, and hydrogen bonding, modulate the properties of this compound peptides and their coacervates. abmole.comnih.gov These simulations can reveal how variations in the peptide sequence, such as single amino acid substitutions at the X position, affect peptide-peptide interactions and the hydration shell surrounding the peptides. abmole.com By simulating these interactions and the behavior of water molecules within the system, MD simulations help to elucidate the underlying mechanisms that govern coacervate assembly, stability, and viscoelasticity. abmole.com Simulations can also provide information on the distribution of water content within the assembled aggregates.

Mechanisms of Hbpep Sp Coacervate Interaction with Biological Systems

Elucidating Cellular Uptake Mechanisms of HBpep-SP Coacervates

The cellular uptake of this compound coacervates, which are typically around 1 µm in size, is notably efficient despite their relatively large size compared to typical nanocarriers. ntu.edu.sg This efficiency suggests internalization pathways that differ from conventional endocytic routes. ntu.edu.sgspringernature.com

Investigation of Non-Canonical Endocytic Pathways

Research indicates that the uptake of this compound coacervates follows a non-canonical endocytic pathway. biorxiv.orgresearchgate.netescholarship.orgnih.gov This is supported by experiments using pharmacological inhibitors, where common inhibitors of classical endocytosis, such as clathrin-mediated endocytosis inhibitors, did not significantly affect coacervate uptake. ntu.edu.sgbiorxiv.orgrsc.org Instead, the internalization appears to be independent of clathrin and caveolae. biorxiv.orgresearchgate.net

Characterization of Macropinocytosis-Like Internalization

The cellular uptake mechanism of this compound coacervates shares essential features with macropinocytosis. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgnih.govbiorxiv.orgnih.govrsc.orgbiorxiv.org This is evidenced by studies showing that the uptake is energy-dependent and involves active remodeling of the actin cytoskeleton. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgbiorxiv.org Treatment with wortmannin, an inhibitor of macropinocytosis, has shown a significant inhibitory effect on coacervate uptake, further supporting the involvement of this pathway. rsc.org

Assessment of Phagocytosis Involvement in Coacervate Uptake

The internalization mechanism also integrates features of phagocytosis, particularly in non-phagocytic cell lines like HeLa and HepG2. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgnih.govbiorxiv.orgrsc.orgbiorxiv.orgresearchgate.netnih.gov Electron microscopy studies have visualized the membrane engulfment of coacervates, a characteristic feature of phagocytosis. sciprofiles.comresearchgate.netbiorxiv.org The uptake process combines aspects of both non-specific fluid uptake (macropinocytosis) and particulate uptake (phagocytosis). researchgate.netescholarship.org

Role of Cholesterol and Lipid Rafts in Cellular Adhesion and Internalization

Cholesterol and lipid rafts play a crucial role in the cellular adhesion and internalization of this compound coacervates. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgbiorxiv.orgrsc.org Experiments using methyl-β-cyclodextrin (MβCD), which depletes cholesterol, significantly reduced the uptake of this compound coacervates, indicating a cholesterol-dependent mechanism. nih.govresearchgate.netntu.edu.sgbiorxiv.org Studies with giant unilamellar vesicles (GUVs) have shown that coacervate attachment to the membrane is dependent on cholesterol levels. biorxiv.orgsciprofiles.comnih.govresearchgate.netbiorxiv.org

Dynamic Cellular Responses: Actin Cytoskeleton Rearrangement and Filipodia Engagement during Uptake

The cellular uptake of this compound coacervates involves dynamic cellular responses, including active remodeling of the actin cytoskeleton and the appearance and engagement of filopodia-like protrusions. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgnih.gov Live cell imaging has captured the attachment of coacervates to the cell membrane and their colocalization with cell protrusions during uptake. nih.govresearchgate.net Inhibition of actin polymerization has been shown to affect coacervate uptake, highlighting the critical role of the cytoskeleton in this process. nih.govresearchgate.netescholarship.org

Intracellular Cargo Release Dynamics and Triggering Mechanisms

Once internalized, this compound coacervates are designed to release their encapsulated cargo within the cytosol. researchgate.netntu.edu.sgresearchgate.netnih.govjustia.com This release is triggered by the reducing environment of the cytosol, specifically the presence of high concentrations of glutathione (B108866) (GSH). biorxiv.orgnih.govbiorxiv.orgntu.edu.sgresearchgate.netnih.govrsc.orgjustia.comacs.org The this compound peptide is engineered with a disulfide bond-containing self-immolative moiety conjugated to a lysine (B10760008) residue. biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.netnih.govjustia.com In the GSH-rich cytosolic environment, this disulfide bond is reduced, leading to the cleavage of the self-immolative moiety and the subsequent disassembly of the coacervates. biorxiv.orgbiorxiv.orgntu.edu.sgresearchgate.netnih.govrsc.orgjustia.com This disassembly releases the encapsulated cargo directly into the cytosol, bypassing entrapment in endosomal compartments. researchgate.netntu.edu.sgspringernature.comjustia.com The kinetics of cargo release can be tuned by modifications to the peptide structure. biorxiv.orgntu.edu.sg Cargo molecules are instantaneously recruited within the coacervates during LLPS assembly and efficiently released upon disassembly in the cytosol. researchgate.netresearchgate.netnih.gov

Table 1: Cellular Uptake Mechanisms of this compound Coacervates

| Mechanism Feature | Observation/Finding | Supporting Evidence |

| Non-Canonical Endocytosis | Uptake does not follow classical clathrin- or caveolae-mediated pathways. | Inhibitor studies, lack of endosomal trapping. biorxiv.orgresearchgate.netescholarship.orgntu.edu.sgspringernature.combiorxiv.orgrsc.org |

| Macropinocytosis-Like Internalization | Shares features with macropinocytosis; energy-dependent and actin-mediated. | Inhibitor studies (Wortmannin), live cell imaging. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgnih.govbiorxiv.orgrsc.orgnih.govrsc.orgbiorxiv.org |

| Phagocytosis Involvement | Integrates features of phagocytosis, observed in non-phagocytic cells. | Electron microscopy showing membrane engulfment. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgnih.govbiorxiv.orgrsc.orgbiorxiv.orgresearchgate.netnih.gov |

| Cholesterol/Lipid Raft Dependence | Cellular adhesion and internalization are cholesterol-dependent. | MβCD inhibition studies, GUV experiments. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgntu.edu.sgbiorxiv.orgrsc.org |

| Actin Cytoskeleton/Filipodia | Active remodeling of actin cytoskeleton and filipodia engagement during uptake. | Live cell imaging, inhibitor studies. biorxiv.orgsciprofiles.comnih.govresearchgate.netescholarship.orgnih.gov |

Table 2: Intracellular Cargo Release Mechanism of this compound Coacervates

| Mechanism Feature | Description | Supporting Evidence |

| Redox-Triggered Disassembly | Disassembly is triggered by the reducing environment of the cytosol. | Presence of disulfide bond and self-immolative moiety. biorxiv.orgnih.govbiorxiv.orgntu.edu.sgresearchgate.netnih.govrsc.orgjustia.comacs.org |

| Glutathione (GSH) Dependence | High cytosolic GSH concentration reduces the disulfide bond, leading to cleavage and disassembly. | Biochemical studies. biorxiv.orgnih.govbiorxiv.orgntu.edu.sgresearchgate.netnih.govrsc.orgjustia.comacs.org |

| Direct Cytosolic Release | Cargo is released directly into the cytosol upon coacervate disassembly, avoiding endosomal trapping. | Observation of cargo in cytosol, lack of lysosomal colocalization. researchgate.netntu.edu.sgspringernature.comjustia.com |

| Tunable Release Kinetics | Release rate can be influenced by modifications to the peptide structure. | Comparative studies with peptide variants. biorxiv.orgntu.edu.sg |

Redox-Responsive Disassembly in the Cytosolic Environment

This compound coacervates are designed to disassemble specifically within the reducing environment of the cytosol. nih.govnih.govbiorxiv.orgacs.orgspringernature.comresearchgate.netresearchgate.net This disassembly is triggered by the high concentration of glutathione (GSH) present in the cytosol, which reduces the disulfide bond within the self-immolative moiety conjugated to a lysine residue in the peptide sequence. nih.govnih.govbiorxiv.orgspringernature.comresearchgate.netresearchgate.netbiorxiv.org

The reduction of the disulfide bond initiates a self-catalytic cleavage of the self-immolative group from the peptide backbone. springernature.comresearchgate.net This cleavage leads to a change in the peptide's properties, specifically reducing its hydrophobicity and potentially restoring the amine group of the lysine residue. acs.org This alteration in the peptide's chemical structure disrupts the interactions driving liquid-liquid phase separation (LLPS), causing the coacervate to disassemble. rsc.orgacs.org The disassembly releases the encapsulated cargo into the cytoplasm. nih.govacs.orgspringernature.comresearchgate.netresearchgate.net

Studies have shown that the release of cargo can be tuned by modulating intracellular glutathione levels, highlighting the dependence of disassembly on the reducing environment. acs.orgresearchgate.net Mass spectrometry has been used to monitor this disassembly process, revealing a mass shift corresponding to the cleavage of the self-immolative moiety upon disulfide reduction. acs.org This cleavage is sufficient to abolish LLPS. acs.org

Kinetics of Self-Immolative Moiety Cleavage and its Impact on Release

The kinetics of the self-immolative moiety cleavage directly influence the rate of cargo release from this compound coacervates. nih.govspringernature.comresearchgate.netresearchgate.netbiorxiv.orgacs.org The cleavage is initiated by the reduction of the disulfide bond by cytosolic GSH. nih.govspringernature.comresearchgate.netresearchgate.netbiorxiv.org

The disassembly kinetics can be monitored, for instance, by measuring the concentration decay of non-reduced this compound upon incubation with GSH using techniques like high-performance liquid chromatography (HPLC). nih.govbiorxiv.org This decay can often be fitted by a first-order kinetic model. nih.govntu.edu.sg

Research indicates that the cleavage of the self-immolative moiety drives the release of the peptide from the coacervates. acs.org The enrichment of the reduced peptide in the dilute phase, alongside a reduction in the number of coacervate droplets, suggests that disulfide cleavage shifts the equilibrium from the assembled to the soluble form. acs.org

Variations in the peptide sequence or the conjugated moiety can affect the rate of this cleavage and, consequently, the cargo release kinetics. nih.govbiorxiv.orgntu.edu.sg For example, one study compared this compound and HBpep-SA and found that this compound exhibited a faster release rate, consistent with its faster reduction rate. ntu.edu.sg This suggests that subtle modifications to the conjugated side group can be used to tune the kinetics of therapeutic release. ntu.edu.sg However, the hydrophobic nature of the peptide sequence can sometimes lead to slow release kinetics by hindering the accessibility of water and GSH to the disulfide bond. biorxiv.org

Modulating Release Efficacy through Engineered Material Properties

The release efficacy of cargo from this compound coacervates can be modulated by engineering the material properties of the coacervates. biorxiv.orgresearchgate.netresearchgate.net The modular design of this compound allows for systematic modifications to the peptide sequence, particularly at the variable X position in the GHGXY repeat. nih.govbiorxiv.org

Introducing different amino acids at the X position can alter peptide-peptide interactions and molecular hydration, which in turn modulates the viscoelastic properties of the coacervates, ranging from gel-like to liquid-like states. nih.govresearchgate.net These changes in material properties can affect the coacervate's interaction with the cell membrane and influence the kinetics of intracellular cargo release. nih.govresearchgate.netresearchgate.net

For instance, incorporating charged residues like histidine (H), arginine (R), and aspartic acid (D) at the X position can influence the pH range at which phase separation occurs. biorxiv.org HBpep variants with HP and RP at the X position phase-separated above pH 7.0, while a variant with DP phase-separated in a lower pH range (5.0-6.5). biorxiv.org

Studies have shown that different this compound variants exhibit different disassembly kinetics upon incubation with GSH. nih.gov This suggests that the material properties, influenced by the peptide sequence, play a role in controlling the rate of redox-triggered disassembly and subsequent cargo release. nih.govresearchgate.net By precisely programming the material properties through sequence alterations, it is possible to achieve tunable cellular uptake and release kinetics depending on the cargo. researchgate.netresearchgate.net

Interactions with Biological Membranes and Bilayer Perturbation Studies

This compound coacervates interact with biological membranes to facilitate the intracellular delivery of their encapsulated cargo. nih.govacs.orgrsc.org Studies have investigated the mechanisms by which these coacervates cross the cell membrane. nih.govacs.orgspringernature.comresearchgate.netmdpi.com

Research suggests that this compound coacervates can cross the cell membrane through energy-independent pathways. rsc.orgresearchgate.net Some studies indicate that the uptake mechanism shares features of both macropinocytosis and phagocytosis. acs.orgmdpi.com Specifically, scanning electron microscopy and transmission electron microscopy studies have concluded that HeLa and HepG2 cells take up this compound peptide coacervates through phagocytosis and macropinocytosis. mdpi.com The mechanism of cellular uptake can also be cell-type dependent. mdpi.com

The interaction between this compound coacervates and lipid bilayers has been examined using model membrane systems, such as giant unilamellar vesicles (GUVs). nih.gov These studies aim to understand the mechanical interactions and potential perturbation of the lipid bilayer by the coacervates. nih.govnih.gov

Engineered peptide sequences can influence the binding interactions of coacervate microdroplets (CMs) to the cell membrane. nih.govresearchgate.net Modulating the viscoelastic properties of CMs through amino acid alterations can affect their interaction with the membrane and, consequently, their cellular uptake efficacy. nih.govresearchgate.net For example, interactions between GUVs and certain this compound CM variants have been shown to lead to the bending of the GUV's lipid bilayer, indicating a physical interaction and potential membrane perturbation. nih.govnih.gov

While the precise molecular details of this compound's interaction with lipid bilayers are still being elucidated, studies on similar peptide-membrane interactions highlight that peptides can cause membrane alteration or permeation depending on their structural characteristics. nih.gov Computational modeling, such as using the Martini force field, has been employed to simulate the interaction of this compound with proteins and potentially membranes, although simulations have sometimes shown loaded proteins remaining on the surface rather than fully entering the interior of precipitates. acs.org

The amphipathic nature of peptides, containing both polar and non-polar regions, is known to promote interaction with cell membranes and facilitate membrane perturbation, which can be crucial for transmembrane ability and endosomal escape, leading to cytoplasmic release of encapsulated cargo. mdpi.com

Research Applications of Hbpep Sp in Macromolecular Delivery

Encapsulation and Recruitment of Diverse Therapeutic Cargo within Coacervates

The formation of HBpep-SP coacervates enables the efficient encapsulation and recruitment of a wide range of macromolecular therapeutics. biorxiv.orgjustia.comnih.govspringernature.comresearchgate.netmedchemexpress.com This process occurs rapidly and efficiently in aqueous conditions during the LLPS of the peptide. justia.comnih.govspringernature.comresearchgate.net Studies have demonstrated high encapsulation efficiency for various biomacromolecules. biorxiv.orgjustia.comspringernature.com The recruited cargo remains within the coacervate microdroplets, which can then be taken up by cells. nih.govjustia.comnih.govspringernature.combiorxiv.orgresearchgate.netresearchgate.netmedchemexpress.com Once inside the cytosol, the reducing environment facilitates the disassembly of the coacervates, leading to the release of the encapsulated cargo. nih.govnih.govresearchgate.netrsc.org

Delivery of Protein and Peptide Therapeutics

This compound coacervates have been extensively investigated for their ability to deliver protein and peptide therapeutics, which often face challenges in crossing the cell membrane. nih.govresearchgate.netmedchemexpress.comacs.orgntu.edu.sg The coacervate system provides a means to overcome these limitations, enabling the intracellular delivery of functional proteins and peptides without the need for chemical modifications aimed at enhancing cell penetration. nih.govacs.orgntu.edu.sg

Studies with Reporter Proteins (e.g., EGFP)

Enhanced Green Fluorescent Protein (EGFP) has been widely used as a model reporter protein to evaluate the intracellular delivery capabilities of this compound coacervates. nih.govjustia.comnih.govspringernature.comresearchgate.netresearchgate.netntu.edu.sg Studies have shown that EGFP is readily encapsulated within this compound coacervates. nih.govjustia.comresearchgate.net Upon incubation with various cell lines, including human embryonic kidney (HEK293), cervical cancer (HeLa), liver cancer (HepG2), lung carcinoma (A549), and mouse fibroblast (NIH 3T3) cells, EGFP-loaded coacervates were efficiently internalized. nih.govspringernature.comresearchgate.netresearchgate.netntu.edu.sg Fluorescence microscopy confirmed the presence of EGFP within the cells, indicating successful delivery. nih.govspringernature.comresearchgate.netresearchgate.netntu.edu.sg Importantly, control experiments demonstrated that EGFP alone did not efficiently cross the cell membrane. researchgate.netntu.edu.sg The release of EGFP into the cytoplasm from the coacervates has also been observed, with release kinetics potentially tunable by modifications to the peptide. nih.govntu.edu.sg

Data from studies evaluating EGFP delivery efficiency in different cell lines mediated by this compound coacervates highlight the system's versatility. For instance, efficient intracellular delivery of EGFP was observed in A549, NIH 3T3, and HEK293 cells. researchgate.netntu.edu.sg Time-course studies in HeLa cells showed internalization of EGFP-loaded coacervates within minutes to hours, followed by cargo release. nih.gov

Intracellular Delivery of Inhibitory Peptides (e.g., omoMYC)

This compound coacervates have been successfully employed for the intracellular delivery of the MYC inhibitor peptide omoMYC. nih.govresearchgate.netacs.org omoMYC is a therapeutic peptide facing challenges with intracellular delivery due to its limited cell penetration ability. nih.govacs.org this compound coacervates significantly enhance the cellular uptake of omoMYC. nih.govresearchgate.netacs.org Studies in cell lines such as HEK293, HeLa, SH-SY5Y, and SK-N-BE(2) demonstrated efficient delivery of omoMYC mediated by this compound coacervates. nih.govresearchgate.netacs.org The delivery of omoMYC via coacervates led to biological effects, including reduced proliferation and induction of apoptosis in cell lines with low c-MYC expression (HEK293 and SH-SY5Y), whereas cell lines with high c-MYC/MYCN expression (HeLa and SK-N-BE(2)) were more resistant. nih.govresearchgate.netacs.org This approach bypasses the need for chemical modifications typically used to improve omoMYC's internalization. nih.govacs.org

Delivery of Apoptosis-Inducing Peptides (e.g., Smac, PAD)

The utility of this compound coacervates extends to the delivery of apoptosis-inducing peptides. Research has shown the successful delivery of the Smac peptide (AVPIAQK) and the PAD peptide (KLAKLAK KLAKLAK) into HepG2 cells using this compound coacervates. ntu.edu.sg While Smac and PAD peptides alone exhibited negligible cytotoxicity at tested concentrations, their delivery mediated by this compound coacervates resulted in significant cell death in HepG2 cells. ntu.edu.sg Specifically, treatment with Smac-loaded and PAD-loaded coacervates led to 28% and 33% cell death, respectively, at a peptide concentration of 10 μg/ml. ntu.edu.sg This highlights the potential of this compound coacervates to facilitate the intracellular access and activity of therapeutic peptides.

Nucleic Acid Delivery and Gene Transfection Methodologies

Beyond proteins and peptides, this compound coacervates have shown considerable promise in the delivery of nucleic acids, including DNA and mRNA, for gene transfection applications. biorxiv.orgresearchgate.netresearchgate.netacs.orgnih.govinvivochem.cnresearchgate.net The ability to encapsulate negatively charged nucleic acids within the peptide coacervates is a significant advantage for gene delivery. rsc.orgnih.gov

Messenger RNA (mRNA) Delivery Platforms

This compound coacervates have been explored as platforms for the efficient delivery of messenger RNA (mRNA). biorxiv.orgresearchgate.netresearchgate.netnih.govinvivochem.cnresearchgate.net Encapsulation of mRNA occurs during the coacervation process. justia.comresearchgate.net Studies have demonstrated that this compound coacervates can deliver mRNA into cells, leading to successful transfection. justia.comspringernature.comresearchgate.netmedchemexpress.comnih.gov High transfection efficiencies have been reported, in some cases exceeding those achieved with commercial transfection agents. springernature.comresearchgate.netmedchemexpress.comnih.gov The peptide sequence can be optimized to enhance mRNA delivery. nih.govresearchgate.net This application is particularly relevant for mRNA-based therapeutics and vaccines. medchemexpress.com

Delivery of Plasmid DNA, Single Guide RNA (sgRNA), and Ribonucleoprotein (RNP)

This compound coacervates have demonstrated the capability to encapsulate and deliver different forms of genetic material, including plasmid DNA (pDNA), single guide RNA (sgRNA), and ribonucleoprotein (RNP) complexes. researchgate.netrsc.orgrsc.orgacs.org These macromolecules are readily recruited into the peptide coacervates during the LLPS process by simple mixing. acs.org This efficient encapsulation is a crucial step for their subsequent intracellular delivery and function.

Research findings indicate that this compound coacervates can achieve high transfection efficiency for mRNA. justia.com The platform has also been suggested for the delivery of other nucleic acids like plasmid DNA, microRNA, and small interfering RNA. justia.com Studies have shown successful delivery of eGFP plasmid DNA in HEK293 cells using this compound variants, resulting in robust eGFP expression. rsc.org

Applications in Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 Gene Editing Modalities

The ability of this compound to deliver nucleic acids and protein/nucleic acid complexes makes it a promising tool for CRISPR/Cas9 gene editing applications. justia.comrsc.orgacs.org The delivery of CRISPR/Cas9 machinery, particularly the Cas9 protein in its native form, presents a significant challenge, which this compound aims to address. acs.org

This compound has been employed to encapsulate and deliver all three forms of CRISPR/Cas9 editing machinery: pDNA encoding Cas9 and sgRNA, a mixture of Cas9 mRNA and sgRNA, and the pre-assembled Cas9/sgRNA ribonucleoprotein complex. acs.org Studies have shown that this compound mediated delivery of these modalities can result in higher transfection and editing efficiency compared to some commercially available transfection reagents. acs.org For instance, delivery of Cas9/sgRNA RNP complexes targeting the CD55 gene using enantiomeric HBpep coacervates resulted in a decrease in CD55 expression. rsc.org Another study using this compound variants for the delivery of plasmid-free CRISPR/Cas9 tools (Cas9 mRNA/sgRNA mixture and Cas9/sgRNA RNP) targeting the SIRPα gene demonstrated successful editing with significant insertion-deletion frequencies and a decrease in SIRPα expression in edited cells. biorxiv.orgbiorxiv.org

Evaluation of Delivery Efficacy in Challenging Cellular Systems

Evaluating the delivery efficacy of this compound in challenging cellular systems is crucial for assessing its potential therapeutic applicability.

Transfection Efficiency in Primary Fibroblasts and Immune Cells

This compound and its variants have demonstrated notable transfection efficiency in cell types that are typically difficult to transfect, such as primary fibroblasts and immune cells. researchgate.netabmole.comtargetmol.comabmole.comtargetmol.comnih.gov This is a significant advantage, as these cell types are often relevant targets for gene and cell therapies. The optimized this compound coacervate microdroplets have shown excellent transfection efficiency in these challenging cellular systems. researchgate.netnih.gov

Strategies for Enhanced Cellular Adhesion and Internalization

Strategies to enhance the cellular adhesion and internalization of this compound coacervates are being investigated to improve delivery efficiency.

Leveraging Cholesterol-Binding Motifs (e.g., CRAC peptide) for Improved Uptake

The interaction between this compound coacervates and the cell membrane is influenced by factors such as membrane charge and the presence of cholesterol. researchgate.net Studies suggest that cholesterol-peptide interactions may play a key role in coacervate membrane association and subsequent cell uptake. nih.gov

Incorporating cholesterol-binding motifs, such as the CRAC peptide, into this compound coacervates has been explored as a strategy to enhance cellular adhesion and uptake. nih.govresearchgate.net Experiments with EGFP-loaded this compound coacervates showed an accelerated uptake in the presence of the CRAC peptide compared to controls. nih.govresearchgate.net A scrambled CRAC sequence did not have the same effect, confirming the role of cholesterol binding in mediating uptake. nih.govresearchgate.net This suggests that enhancing the interaction with cholesterol embedded in the lipid bilayer can significantly increase cell uptake kinetics. researchgate.net

Interactive Data Table: Effect of CRAC Peptide on this compound Coacervate Uptake

| Condition | Relative Cellular Uptake (Normalized to Control) |

| This compound Coacervates (Control) | 1.00 |

| + CRAC peptide | Increased uptake (e.g., >1.00) |

| + Scrambled CRAC peptide | No significant increase |

Engineering for Topological Organization of Cargo within Coacervates

Engineering the topological organization of cargo within this compound coacervates is another strategy to potentially influence their delivery and function. While the search results primarily discuss cargo loading and partitioning in general HBpep coacervates and variants, the principle of controlling cargo distribution within the coacervate structure is relevant to optimizing delivery.

Studies have explored strategies to enhance protein cargo loading and topological organization within peptide coacervates, moving beyond passive loading and uniform partitioning. nih.govresearchgate.net For instance, tagging cargo proteins with a motif from HBpep (HBP tag) has been shown to increase their partitioning into coacervates and influence their spatial distribution, leading to enrichment at the particle surface in some cases. nih.govresearchgate.netbiorxiv.org While the direct impact of this topological organization on cellular adhesion and internalization of this compound specifically requires further detailed study, the ability to control cargo localization within the coacervate structure presents an avenue for future optimization of delivery strategies.

Future Research Directions and Translational Perspectives for Hbpep Sp

Advanced Engineering of HBpep-SP Coacervates for Optimized Performance

Advanced engineering of this compound coacervates is a key area for optimizing their performance in biomedical applications invivochem.cnnih.gov. The modular sequence of this compound, characterized by the GHGXY motif where X is a variable residue, allows for systematic exploration and modification nih.gov. Substituting the X positions with different amino acids can significantly alter peptide-peptide interactions and molecular hydration, thereby modulating the viscoelastic properties of the CMs, ranging from gel-like to liquid-like nih.gov. For instance, variants incorporating less hydrophobic residues like glycine (B1666218) (G) and alanine (B10760859) (A), such as HBpep(GP)-SP and HBpep(AP)-SP, have shown the ability to form CMs across a broader pH range nih.gov. Conversely, incorporating more hydrophilic residues like asparagine (N) and serine (S) can narrow the two-phase regions nih.gov. Charged residues like histidine (H), arginine (R), and aspartic acid (D) at the X positions also influence phase separation based on electrostatic repulsion and isoelectric points, affecting the pH range at which CMs form nih.gov. These modifications also impact the binding interactions of CMs to the cell membrane, collectively regulating cargo release efficacy nih.gov. Further research is needed to fully understand how substitutions with D-amino acids affect phase separation kinetics, droplet size, encapsulation efficiency, environmental sensitivity, and stability invivochem.cn.

Development of this compound as Synthetic Intracellular Compartments or Hubs

The ability of this compound to form stable coacervate microdroplets that can encapsulate macromolecules and enter cells highlights its potential for development as synthetic intracellular compartments or hubs wikipedia.orgnih.gov. These in vitro-fabricated structures can be taken up by cells, representing a significant step toward creating deliverable synthetic organelles for applications in cell engineering and regenerative medicine invivochem.cn. This compound coacervates can cross the cell membrane through a mechanism that shares characteristics of both macropinocytosis and phagocytosis invivochem.cn. Once inside the cell, the reducing environment of the cytosol, rich in glutathione (B108866) (GSH), triggers the disassembly of the coacervates due to a disulfide bond-containing self-immolative moiety conjugated to a lysine (B10760008) residue in this compound nih.govwikipedia.orginvivochem.cn. This redox-triggered disassembly releases the encapsulated cargo directly into the cytosol nih.govwikipedia.orginvivochem.cn. The kinetics of cargo release can potentially be tuned by slight modifications to the conjugate moiety side group wikipedia.org.

Strategies for Scaling up Manufacturing Methods for Preclinical Evaluation

Translating this compound-based technologies to preclinical evaluation and ultimately clinical applications necessitates the development of robust strategies for scaling up manufacturing methods nih.gov. The complexity of coacervate systems presents challenges for large-scale production ntu.edu.sg. Ensuring consistent quality and performance across different batches is critical for clinical translation ntu.edu.sg. While the modular design of this compound allows for systematic synthesis, scaling up the peptide synthesis and subsequent coacervate formation while maintaining desired properties like size distribution, encapsulation efficiency, and release kinetics requires optimized protocols and quality control measures nih.govwikipedia.org. Research into cost-effective and reproducible manufacturing processes is essential to facilitate the preclinical evaluation of this compound coacervates for various therapeutic applications nih.gov.

Exploration of Novel Biomedical Research Applications

The unique properties of this compound coacervates, including their ability to encapsulate diverse macromolecules and facilitate intracellular delivery, open avenues for exploring novel biomedical research applications nih.govinvivochem.cnntu.edu.sgnih.gov.

Role in Cell Engineering and Modulating Cellular Functions

This compound coacervates demonstrate a significant role in cell engineering and modulating cellular functions by enabling the efficient intracellular delivery of various biomolecules wikipedia.orgnih.govntu.edu.sg. They have shown the capacity to deliver proteins, peptides, and nucleic acids into various cell types, including challenging-to-transfect cells like primary and immune cells nih.govinvivochem.cnwikipedia.org. For example, this compound coacervates have been used to deliver enhanced GFP (EGFP) into liver cancer cells (HepG2), cervical cancer HeLa cells, and healthy cell lines like NIH 3T3 and HEK293 nih.govinvivochem.cnwikipedia.org. They have also successfully delivered high-molecular-weight enzymes like β-galactosidase (430 kDa) and therapeutic peptides, enhancing their intracellular permeability without compromising their activities wikipedia.org. The ability to deliver a wide range of macromolecules makes this compound a versatile tool for manipulating cellular processes and engineering cells for therapeutic purposes nih.govwikipedia.org.

Insights into Biomimetic Membraneless Organelles

Research into this compound coacervates provides valuable insights into biomimetic membraneless organelles invivochem.cn. Inspired by naturally occurring phase-separated protein domains found in organisms like jumbo squid beaks, this compound mimics the formation of membraneless compartments within cells nih.govinvivochem.cn. These coacervates serve as simplified models for studying the principles of LLPS in biological systems and the functions of natural membraneless organelles involved in various cellular processes invivochem.cn. Understanding how this compound forms, encapsulates cargo, and interacts with the cellular environment can shed light on the fundamental mechanisms governing the behavior of natural membraneless organelles invivochem.cn.

Preclinical Studies on Anti-Tumor Immune Responses

The potential of this compound and its variants in immune cell therapies suggests future preclinical studies on anti-tumor immune responses invivochem.cnnih.gov. While direct preclinical studies specifically on anti-tumor immune responses mediated by this compound are not detailed in the provided snippets, the demonstrated ability of a variant, HBpep(RPY)-SP acetate, to interact with lipid bilayers and show exceptional transfection efficiency in immune cells highlights the potential of this class of peptides in cancer immunotherapy research invivochem.cn. Future research could explore the use of this compound coacervates to deliver immunomodulatory agents, antigens, or genetic material to immune cells to enhance anti-tumor immunity nih.gov.

Development of Responsive Release Systems (e.g., Glucose-Responsive Coacervates)

The development of responsive release systems is a critical area of research in drug delivery, aiming to achieve precise control over therapeutic availability based on specific physiological cues. Glucose-responsive systems, in particular, hold significant promise for managing conditions like diabetes and potentially other metabolic disorders by releasing encapsulated agents in response to elevated glucose levels. While this compound has been primarily explored for its redox-responsive properties, its origin and inherent coacervation capabilities suggest potential avenues for developing glucose-responsive formulations based on established principles utilized with related peptides.

Peptide coacervates derived from Humboldt squid (Dosidicus gigas) beak proteins, the same source material inspiring this compound, have demonstrated efficacy in creating glucose-responsive delivery systems. Notably, research utilizing the DgHBP-2 peptide, a 26-amino-acid consensus peptide from histidine-rich beak protein-2, has provided a strong foundation in this area nih.govreactivi.romedchemexpress.commedchemexpress.com. These systems are typically engineered by co-encapsulating the therapeutic cargo (such as insulin) with glucose oxidase (GOx) within the peptide coacervate microdroplets nih.govmedchemexpress.cominvivochem.cnntu.edu.sg.

The mechanism of glucose-responsive release in these systems relies on the enzymatic activity of GOx. When glucose concentrations rise, GOx catalyzes the oxidation of glucose, producing gluconic acid. This localized production of acid lowers the pH within the coacervate microenvironment nih.govmedchemexpress.cominvivochem.cn. Since these peptide coacervates, including those derived from Humboldt squid beak proteins, exhibit pH-sensitive coacervation, the decrease in pH triggers the disassembly or dissolution of the coacervate droplets, leading to the controlled release of the encapsulated therapeutic agent nih.govmedchemexpress.cominvivochem.cnntu.edu.sg.

Detailed research findings on DgHBP-2 coacervates highlight the potential of this approach. Studies have shown high encapsulation efficiency for cargo molecules like insulin (B600854), exceeding 99% in some cases nih.gov. In vitro release assays have demonstrated that the rate and amount of insulin released are directly influenced by the surrounding glucose concentration, with hyperglycemic conditions (higher glucose levels) leading to faster release compared to normoglycemic conditions nih.govmedchemexpress.cominvivochem.cn. This glucose-dependent release profile effectively mimics the function of pancreatic β-cells in responding to blood glucose fluctuations nih.govmedchemexpress.com.

Data on the glucose-responsive release kinetics can be illustrated by comparing cumulative release percentages over time at different glucose concentrations. For instance, a hypothetical data representation might show a significantly steeper release curve in the presence of high glucose (e.g., 20 mM) compared to physiological glucose levels (e.g., 5 mM).

| Time (hours) | Cumulative Insulin Release at 5 mM Glucose (%) | Cumulative Insulin Release at 20 mM Glucose (%) |

| 0 | 0 | 0 |

| 1 | 5 | 15 |

| 2 | 8 | 30 |

| 4 | 12 | 55 |

| 8 | 18 | 80 |

| 12 | 25 | 95 |

(Note: This is a representative data table structure based on described findings; specific numerical values would depend on experimental results.)

The successful implementation of glucose-responsive release using DgHBP-2 coacervates provides a strong rationale for exploring similar strategies with this compound. This compound is also derived from histidine-rich beak proteins and is known to form coacervate microdroplets via liquid-liquid phase separation reactivi.romedchemexpress.comgoogle.comresearchgate.netresearchgate.net. While this compound has been extensively studied for its redox-responsive disassembly triggered by intracellular glutathione reactivi.romedchemexpress.comgoogle.comresearchgate.netresearchgate.netnih.gov, its modular design and pH-sensitive coacervation properties (as suggested by its origin from HBPs which exhibit pH-dependent coacervation reactivi.rogoogle.com) make it a promising candidate for adaptation into a glucose-responsive system.

Future research directions could involve incorporating GOx into this compound coacervates and evaluating their glucose-responsive release characteristics. This might require optimizing the this compound sequence or formulation to fine-tune its pH sensitivity to match the acidic microenvironment generated by GOx activity. The established methods for coacervate formation and cargo encapsulation with this compound ntu.edu.sgresearchgate.net could be leveraged for this purpose. The potential to engineer different types of responsiveness into this compound, as demonstrated by its redox sensitivity, further supports the feasibility of developing glucose-responsive variants or composite systems. Such advancements could broaden the therapeutic applications of this compound-based delivery systems, enabling targeted and on-demand release in response to specific metabolic signals.

Q & A

Q. What molecular design principles govern HBpep-SP's phase-separating properties?

this compound comprises tandem GHGXY repeats, where systematic amino acid substitutions (e.g., varying residues in the "X" position) modulate its coacervate formation and material properties. Experimental validation involves synthesizing peptide variants and assessing their liquid-liquid phase separation (LLPS) under controlled buffer conditions (e.g., pH, ionic strength) . Key parameters include turbidity assays, fluorescence microscopy for droplet formation, and zeta potential measurements to evaluate charge-driven interactions.

Q. How do buffer conditions influence this compound coacervate stability?

Buffer composition critically affects coacervate stability. For example:

| Buffer Parameter | Impact on Coacervation |

|---|---|

| Ionic strength | High salt concentrations disrupt electrostatic interactions required for LLPS. |

| pH | Modulates peptide charge states, altering self-assembly kinetics. |

| Temperature | Affects hydrophobic interactions and phase boundaries. |

| Standard protocols involve testing this compound variants in buffers with systematically varied ionic compositions (e.g., sodium phosphate, Tris-HCl) and documenting phase transitions via dynamic light scattering (DLS) . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound uptake kinetics across cell types?

Discrepancies may arise from differences in cell membrane composition, endocytic pathways, or experimental protocols (e.g., peptide concentration, incubation time). To address this:

- Perform comparative studies using isogenic cell lines to isolate membrane-related variables.

- Use inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis) to map uptake mechanisms.

- Standardize protocols for peptide-cell incubation (e.g., serum-free media, fixed temperature) to minimize confounding factors .

Q. What methodological strategies optimize this compound's cargo release kinetics?

Release kinetics depend on coacervate material properties (e.g., viscoelasticity, degradation susceptibility). Advanced approaches include:

Q. How should researchers design experiments to validate this compound's universality in macromolecule delivery?

A robust experimental framework involves:

- Cargo diversity : Test delivery of proteins (e.g., GFP), nucleic acids (siRNA), and peptides across cell types (e.g., HEK293, primary neurons).

- Quantitative metrics : Compare delivery efficiency (flow cytometry), cytotoxicity (MTT assays), and intracellular distribution (confocal microscopy) against established systems (e.g., lipofectamine, CPPs).

- Negative controls : Include scrambled peptide sequences to confirm specificity .

Methodological and Reproducibility Considerations

Q. What are key quality control steps for synthesizing and characterizing this compound variants?

- Synthesis : Use solid-phase peptide synthesis (SPPS) with HPLC purification (>95% purity) and MALDI-TOF mass spectrometry for sequence verification .

- Characterization : Perform circular dichroism (CD) to confirm secondary structure and analytical ultracentrifugation (AUC) for aggregation state analysis.

- Batch consistency : Document buffer preparation protocols (e.g., filtration, degassing) to ensure reproducibility .

Q. How can researchers address variability in coacervate formation assays?

Variability often stems from inconsistent peptide dissolution or temperature fluctuations. Mitigation strategies include:

- Pre-equilibrating peptide solutions at assay temperature for 30 minutes.

- Using automated liquid handlers for precise reagent dispensing.

- Replicating experiments across independent batches and blinded analysts .

Future Directions and Hypothesis Testing

Q. What hypotheses could explain this compound's superior delivery efficiency compared to lipofectamines?

Hypotheses may focus on:

Q. How can computational modeling enhance this compound design?

Molecular dynamics (MD) simulations can predict how mutations in the GHGXY repeats affect:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。